(1S)-2-amino-1-methylcyclopentan-1-ol
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Overview
Description
(1S,2S)-2-amino-1-methyl-cyclopentanol is a chiral compound with a cyclopentane ring structure It features an amino group and a hydroxyl group attached to the first and second carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-amino-1-methyl-cyclopentanol typically involves the reduction of a suitable precursor, such as a ketone or an oxime. One common method is the reduction of 2-amino-1-methyl-cyclopentanone using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (1S,2S)-2-amino-1-methyl-cyclopentanol may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum on carbon to facilitate the reduction of the precursor compound under high pressure and temperature conditions. The choice of catalyst and reaction parameters is crucial to obtaining high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-amino-1-methyl-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-amino-1-methyl-cyclopentanone.
Reduction: Formation of 2-amino-1-methyl-cyclopentanol derivatives.
Substitution: Formation of N-alkylated derivatives of (1S,2S)-2-amino-1-methyl-cyclopentanol.
Scientific Research Applications
(1S,2S)-2-amino-1-methyl-cyclopentanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-amino-1-methyl-cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-amino-1-methyl-cyclopentanol: A stereoisomer with different spatial arrangement of functional groups.
2-amino-1-methyl-cyclohexanol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
2-amino-1-methyl-cyclopentane: Lacks the hydroxyl group present in (1S,2S)-2-amino-1-methyl-cyclopentanol.
Uniqueness
(1S,2S)-2-amino-1-methyl-cyclopentanol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent with specific target interactions.
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1S)-2-amino-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5?,6-/m0/s1 |
InChI Key |
KKBCPZUWBKCECT-GDVGLLTNSA-N |
Isomeric SMILES |
C[C@@]1(CCCC1N)O |
Canonical SMILES |
CC1(CCCC1N)O |
Origin of Product |
United States |
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